1-(But-3-yn-2-yl)pyrrolidine TFA salt chemical properties
1-(But-3-yn-2-yl)pyrrolidine TFA salt chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(But-3-yn-2-yl)pyrrolidine TFA Salt
Introduction
In the landscape of modern drug discovery and chemical biology, the strategic design of molecular entities that balance biological activity with synthetic versatility is paramount. 1-(But-3-yn-2-yl)pyrrolidine Trifluoroacetate (TFA) salt is a compound that embodies this principle. It features two structurally significant motifs: the pyrrolidine ring and a terminal alkyne.
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in over 37 FDA-approved drugs stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and the ability to engage in hydrogen bonding interactions as either a donor or acceptor.[3] The non-planar, sp³-rich geometry of the pyrrolidine ring allows for a thorough exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[4][5][6]
Complementing the pyrrolidine core is the butynyl group, which provides a terminal alkyne functional handle. This feature makes the molecule an invaluable tool for chemical biology and a versatile building block in synthetic chemistry. The terminal alkyne is a key participant in highly efficient and bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling its conjugation to biomolecules, imaging agents, or other molecular probes.[7][8]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 1-(But-3-yn-2-yl)pyrrolidine TFA salt, designed for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Properties
The properties of 1-(But-3-yn-2-yl)pyrrolidine are significantly influenced by its formulation as a trifluoroacetate salt. The protonation of the basic pyrrolidine nitrogen by the strong trifluoroacetic acid (TFA) typically enhances solubility in polar solvents and modifies its handling characteristics.[9]
Data Summary
Quantitative data for the compound and its constituent parts are summarized below for clarity and easy reference.
| Property | Value / Description | Rationale & Citation |
| Chemical Formula | C₁₀H₁₄F₃NO₂ | Combined formula of the parent amine (C₈H₁₃N) and TFA (C₂HF₃O₂). |
| Molecular Weight | 253.22 g/mol | Sum of the atomic weights of the constituent atoms. |
| Appearance | Typically a white to off-white solid. | Amine salts are generally crystalline solids at room temperature.[10] |
| Solubility | Miscible with water, alcohols, DMSO. | TFA salts of amines are designed to enhance aqueous solubility.[3] |
| pKa (Conjugate Acid) | ~11.3 | The pKa of the protonated pyrrolidine nitrogen is similar to other dialkyl amines.[11] |
| Storage Conditions | Store at low temperatures (-20°C to 4°C), under an inert atmosphere (Argon or Nitrogen), and protected from light. | Recommended for terminal alkynes to prevent degradation, polymerization, and oxidation.[12][13] |
| Spectral Property | Expected Chemical Shift / Signal | Rationale & Citation |
| ¹H NMR | δ ~2.2 ppm (s, 1H, Alkyne-H); δ ~1.8-2.0 ppm & ~2.8-3.2 ppm (m, 8H, Pyrrolidine-H); δ ~1.4 ppm (d, 3H, -CH₃); δ ~3.5 ppm (q, 1H, -CH-) | Based on typical shifts for terminal alkynes and substituted pyrrolidines.[14][15] |
| ¹³C NMR | δ ~83 ppm (Alkyne-C); δ ~69 ppm (Alkyne-CH); δ ~46-55 ppm (Pyrrolidine-C); δ ~23 ppm (Pyrrolidine-C); δ ~20 ppm (-CH₃) | Characteristic shifts for pyrrolidine and alkyne carbons.[14][16] |
| IR Spectroscopy | ~3300 cm⁻¹ (strong, sharp, C≡C-H stretch); ~2120 cm⁻¹ (weak, C≡C stretch); ~1670 cm⁻¹ (strong, C=O stretch of TFA) | Definitive signals for a terminal alkyne and the carboxylate counter-ion. |
| Mass Spectrometry | [M+H]⁺ for free base at m/z ~138.11 | The expected mass of the protonated parent molecule (C₈H₁₃N). Fragmentation may involve loss of the butynyl group or ring opening.[17] |
Synthesis and Purification
The synthesis of 1-(But-3-yn-2-yl)pyrrolidine typically involves a standard nucleophilic substitution or reductive amination pathway, followed by salt formation.
Synthetic Workflow
The overall process can be visualized as a two-stage procedure: synthesis of the free base followed by its conversion to the TFA salt.
Caption: Synthetic workflow for 1-(But-3-yn-2-yl)pyrrolidine TFA salt.
Experimental Protocols
Protocol 1: Synthesis of 1-(But-3-yn-2-yl)pyrrolidine (Free Base)
-
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation, minimizing the reduction of the alkyne.
-
To a stirred solution of pyrrolidine (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0°C, add but-3-yn-2-one (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 25°C.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure free base.
Protocol 2: Formation of the Trifluoroacetate (TFA) Salt
-
Rationale: The formation of an amine salt is a straightforward acid-base reaction. Using a volatile solvent like diethyl ether allows for the precipitation of the salt, facilitating its isolation.[18]
-
Dissolve the purified 1-(But-3-yn-2-yl)pyrrolidine (1.0 eq) in a minimal amount of diethyl ether (Et₂O).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of trifluoroacetic acid (1.0 eq) in Et₂O dropwise with stirring.
-
A precipitate will typically form immediately or upon further stirring.
-
Continue stirring at 0°C for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold Et₂O to remove any unreacted starting materials.
-
Dry the resulting salt under high vacuum to remove residual solvent.
Reactivity, Stability, and Handling
The reactivity of the molecule is dominated by the terminal alkyne, while its stability and handling are dictated by both the alkyne and the nature of the TFA salt.
Reactivity of the Terminal Alkyne
The terminal alkyne is a versatile functional group for carbon-carbon bond formation and bioconjugation.
Caption: Key reactions involving the terminal alkyne moiety.
-
Click Chemistry (CuAAC): The most prominent application of terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions, making it ideal for labeling proteins, nucleic acids, and other biomolecules.[8]
-
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a C-C bond between the terminal alkyne and aryl or vinyl halides, providing access to a wide range of more complex molecular architectures.
-
Acetylide Formation: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases (e.g., NaNH₂, n-BuLi) to form a nucleophilic acetylide anion.[19] This anion can then react with various electrophiles.
Stability and Safe Handling
-
Hazard of Metal Acetylides: A critical safety consideration for terminal alkynes is their ability to form shock-sensitive and potentially explosive acetylides with certain heavy metals, particularly silver (Ag⁺) and copper (Cu⁺).[12] It is imperative to avoid contact with these metals and their salts, especially under basic or neutral conditions.
-
Storage: To prevent oxidative degradation or polymerization, terminal alkynes should be stored under an inert atmosphere (argon or nitrogen), at low temperatures, and protected from light.[8][12]
-
TFA Salt Handling: Trifluoroacetic acid is corrosive and volatile.[9] While the salt form is generally more stable and less volatile than the free acid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Discovery and Chemical Biology
The unique combination of a privileged pyrrolidine scaffold and a versatile alkyne handle makes this compound a valuable asset in several research domains.
-
Fragment-Based Drug Discovery (FBDD): The molecule can serve as a fragment for screening against biological targets. The pyrrolidine provides a validated starting point for exploring binding pockets, while the alkyne allows for fragment evolution through synthetic elaboration.[20]
-
Building Block for Lead Optimization: As a substituted pyrrolidine, it can be incorporated into larger molecules to enhance their pharmacokinetic profiles. Pyrrolidine motifs can increase solubility, modulate lipophilicity, and introduce a 3D vector to escape "flatland" in medicinal chemistry.[3][20]
-
Chemical Probes and Tool Compounds: The alkyne functionality is ideal for developing chemical probes. The molecule can be incorporated into a potential inhibitor, and subsequently, the alkyne can be used to "click" on a reporter tag (e.g., a fluorophore like rhodamine or a biotin tag for affinity purification) to study target engagement, identify binding partners, or visualize the molecule's localization within a cell.[8]
Conclusion
1-(But-3-yn-2-yl)pyrrolidine TFA salt is a strategically designed chemical entity that offers significant advantages to researchers at the interface of chemistry, biology, and medicine. Its pyrrolidine core provides a proven structural motif for interacting with biological systems, while the terminal alkyne offers a gateway for synthetic diversification and the development of sophisticated chemical biology tools. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics and a deeper understanding of biological processes.
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